molecular formula C11H8ClN3S B1608093 2-Chloro-6-methyl-5-(2-methyl-1,3-thiazol-4-yl)pyridine-3-carbonitrile CAS No. 246020-85-9

2-Chloro-6-methyl-5-(2-methyl-1,3-thiazol-4-yl)pyridine-3-carbonitrile

Cat. No. B1608093
M. Wt: 249.72 g/mol
InChI Key: WTHYDGPBYTXJCS-UHFFFAOYSA-N
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Description

Thiazole is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Pyridine is a six-membered ring with five carbon atoms and one nitrogen atom. It is often used as a base in organic synthesis .


Synthesis Analysis

The synthesis of thiazole and pyridine derivatives has been widely studied. For instance, thiazole can be synthesized from condensation reactions involving a source of sulfur and nitrogen . Pyridine can be synthesized from various methods including the Chichibabin synthesis, which involves the reaction of acetaldehyde and ammonia .


Molecular Structure Analysis

Thiazole has a planar structure and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Pyridine also has a planar structure and is aromatic .


Chemical Reactions Analysis

Thiazole and pyridine rings can undergo various chemical reactions. For example, thiazole can undergo electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position . Pyridine can undergo electrophilic aromatic substitution and nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . Pyridine is a colorless liquid at room temperature and has a strong, unpleasant odor .

Scientific Research Applications

Structural and Optical Properties

Pyridine derivatives have been studied for their structural and optical characteristics. For instance, Zedan et al. (2020) explored the structural, optical, and junction characteristics of pyrazolo pyridine derivatives, revealing their monoclinic polycrystalline nature and potential as photosensors due to specific optical energy gaps and diode characteristics (Zedan, El-Taweel, & El-Menyawy, 2020).

Synthesis and Spectroscopic Analysis

Tranfić et al. (2011) focused on the synthesis and spectroscopic analysis of a pyridine derivative obtained from a similar chloro compound, providing detailed insights into its structural differences, solvent effects, and non-fluorescent properties (Tranfić, Halambek, Cetina, & Jukić, 2011).

Molecular Docking and In Vitro Screening

Flefel et al. (2018) prepared novel pyridine derivatives starting from a related hydrazinyl pyridine compound, which exhibited antimicrobial and antioxidant activities. These derivatives were subjected to molecular docking screenings, indicating their potential in drug discovery (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

Ultrasound-Assisted Synthesis

Dandia et al. (2013) synthesized pyrazolopyridine derivatives using ultrasound irradiation, demonstrating their effectiveness as corrosion inhibitors for mild steel, highlighting a practical application in materials science (Dandia, Gupta, Singh, & Quraishi, 2013).

Synthesis and Biological Activity

Yassin (2009) discussed the synthesis of pyridine derivatives and their reactions, leading to compounds with discussed biological activities. These derivatives showcase the versatility of pyridine compounds in synthesizing biologically active molecules (Yassin, 2009).

Safety And Hazards

The safety and hazards of a compound depend on its specific structure and use. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions in the study of thiazole and pyridine derivatives could involve the development of new synthetic methods and the exploration of their biological activities for potential therapeutic applications .

properties

IUPAC Name

2-chloro-6-methyl-5-(2-methyl-1,3-thiazol-4-yl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3S/c1-6-9(10-5-16-7(2)15-10)3-8(4-13)11(12)14-6/h3,5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTHYDGPBYTXJCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)Cl)C#N)C2=CSC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379303
Record name 2-Chloro-6-methyl-5-(2-methyl-1,3-thiazol-4-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-methyl-5-(2-methyl-1,3-thiazol-4-yl)pyridine-3-carbonitrile

CAS RN

246020-85-9
Record name 2-Chloro-6-methyl-5-(2-methyl-1,3-thiazol-4-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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